N-(2,4-dichlorophenyl)-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide N-(2,4-dichlorophenyl)-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16356567
InChI: InChI=1S/C19H18Cl2N2O2/c1-12-2-4-13(5-3-12)10-23-11-14(8-18(23)24)19(25)22-17-7-6-15(20)9-16(17)21/h2-7,9,14H,8,10-11H2,1H3,(H,22,25)
SMILES:
Molecular Formula: C19H18Cl2N2O2
Molecular Weight: 377.3 g/mol

N-(2,4-dichlorophenyl)-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide

CAS No.:

Cat. No.: VC16356567

Molecular Formula: C19H18Cl2N2O2

Molecular Weight: 377.3 g/mol

* For research use only. Not for human or veterinary use.

N-(2,4-dichlorophenyl)-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide -

Specification

Molecular Formula C19H18Cl2N2O2
Molecular Weight 377.3 g/mol
IUPAC Name N-(2,4-dichlorophenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide
Standard InChI InChI=1S/C19H18Cl2N2O2/c1-12-2-4-13(5-3-12)10-23-11-14(8-18(23)24)19(25)22-17-7-6-15(20)9-16(17)21/h2-7,9,14H,8,10-11H2,1H3,(H,22,25)
Standard InChI Key PFEBNCSOGSZJJX-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)NC3=C(C=C(C=C3)Cl)Cl

Introduction

Structural Characterization and Physicochemical Properties

The molecular formula of N-(2,4-dichlorophenyl)-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide is C₂₀H₁₈Cl₂N₂O₂, with a molecular weight of 389.27 g/mol. Key structural features include:

  • 5-Oxopyrrolidine core: A five-membered lactam ring conferring rigidity and hydrogen-bonding potential .

  • 4-Methylbenzyl substituent: Enhances lipophilicity and may influence membrane permeability .

  • 2,4-Dichlorophenylcarboxamide group: A halogen-rich aromatic system linked via an amide bond, often associated with antimicrobial activity .

Table 1: Hypothesized Physicochemical Properties

PropertyValue/Description
Density~1.35–1.45 g/cm³ (analogous to )
Boiling Point>300°C (decomposition likely)
SolubilityLow in water; soluble in DMSO, DMF
LogP~3.2 (estimated via fragment-based methods)
Hydrogen Bond Donors/Acceptors2/3

The compound’s stereochemistry remains undefined in current literature, though synthetic routes for similar pyrrolidine derivatives often yield racemic mixtures unless chiral catalysts are employed .

Synthetic Pathways and Optimization

While no direct synthesis of this compound is documented, its preparation can be inferred from methods used for analogous pyrrolidine carboxamides . A plausible route involves:

  • Formation of the 5-oxopyrrolidine core: Cyclization of γ-amino acids or condensation of aminophenols with dicarbonyl compounds .

  • N-Alkylation with 4-methylbenzyl chloride: Introduces the 4-methylbenzyl group at position 1 under basic conditions .

  • Carboxamide coupling: Reaction of the pyrrolidine-3-carboxylic acid intermediate with 2,4-dichloroaniline using coupling agents like HBTU or EDCI .

Table 2: Representative Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)Reference
1Itaconic acid + 2-aminophenol, HCl, Δ65–75
24-Methylbenzyl chloride, K₂CO₃, DMF, rt80–90
32,4-Dichloroaniline, HBTU, DIEA, DCM70–85

Challenges include regioselectivity during N-alkylation and minimizing racemization during amide bond formation. Purification typically involves column chromatography or recrystallization from ethanol/water mixtures .

Biological Activity and Mechanistic Insights

Though direct efficacy data for this compound is unavailable, structurally related pyrrolidine carboxamides exhibit:

  • Antimicrobial activity: Against Gram-positive pathogens (e.g., Staphylococcus aureus) with MIC values of 0.39–3.67 µg/mL .

  • Antitubercular effects: Inhibition of Mycobacterium tuberculosis enoyl-ACP reductase (InhA) with IC₅₀ values as low as 0.39 µM .

  • Fungal inhibition: Activity against Candida auris and Aspergillus fumigatus .

The 2,4-dichlorophenyl group likely enhances target binding via hydrophobic interactions and halogen bonding, while the 4-methylbenzyl substituent may improve pharmacokinetic properties .

Table 3: Comparative Activity of Analogous Compounds

CompoundTarget PathogenMIC/IC₅₀Reference
1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acidS. aureus1.49 µg/mL
Pyrrolidine carboxamide d11M. tuberculosis InhA0.39 µM
3,5-Dichloro-2-hydroxyphenyl analogueC. auris2.10 µg/mL

Future Directions and Recommendations

  • Synthesis and characterization: Prioritize chiral resolution to isolate enantiomers and assess stereospecific activity.

  • In vitro screening: Evaluate antimicrobial, antitubercular, and antifungal activity using CLSI guidelines .

  • ADMET profiling: Assess solubility, metabolic stability, and cytochrome P450 interactions.

  • Structural optimization: Explore substituents at the 4-methylbenzyl position to enhance potency and reduce toxicity.

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